

# Commercial Suppliers and Technical Guide for 10H-Phenoxazine-10-propanoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 10H-Phenoxazine-10-propanoic acid

Cat. No.: B3116789

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for **10H-Phenoxazine-10-propanoic acid** (CAS No. 21977-42-4). Additionally, it outlines a general synthetic protocol and explores its application in modulating cellular signaling pathways, offering valuable information for researchers in drug discovery and chemical biology.

## Commercial Availability

A critical step in research and development is the procurement of high-quality starting materials. **10H-Phenoxazine-10-propanoic acid** is available from several commercial suppliers. The following table summarizes the available data on purity, quantity, and pricing to facilitate a comparative analysis for procurement.

Supplier	CAS Number	Purity	Available Quantities	Price (USD)	Lead Time
AK Scientific	21977-42-4	99%	1g	\$1133.00	-
Smolecule	21977-42-4	-	In Stock	Contact for pricing	-
Fluorochem	21977-42-4	98%	-	Pricing not available	EU Stock: Next Day, UK Stock: 3-5 days, China Stock: 10-14 days <sup>[1]</sup>
Kingston Chemistry	21977-42-4	-	-	Contact for pricing	-
LEAPChem	21977-42-4	-	-	Contact for pricing	-

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

## Synthesis of 10H-Phenoxazine-10-propanoic acid

The synthesis of **10H-Phenoxazine-10-propanoic acid** is typically achieved through the N-alkylation of the phenoxazine core. This method involves the reaction of phenoxazine with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group.

## Experimental Protocol: General N-alkylation of Phenoxazine

This protocol provides a general method for the N-alkylation of phenoxazine, which can be adapted for the synthesis of **10H-Phenoxazine-10-propanoic acid** using 3-bromopropanoic acid.

Materials:

- 10H-Phenoxazine
- 3-Bromopropanoic acid
- Sodium hydride (NaH) or another suitable base
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- To a solution of 10H-Phenoxazine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxazine anion.
- Add a solution of 3-bromopropanoic acid in anhydrous DMF dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature overnight.
- Quench the reaction by the slow addition of water.
- Acidify the mixture with 1M HCl to a pH of approximately 2-3.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **10H-Phenoxazine-10-propanoic acid**.

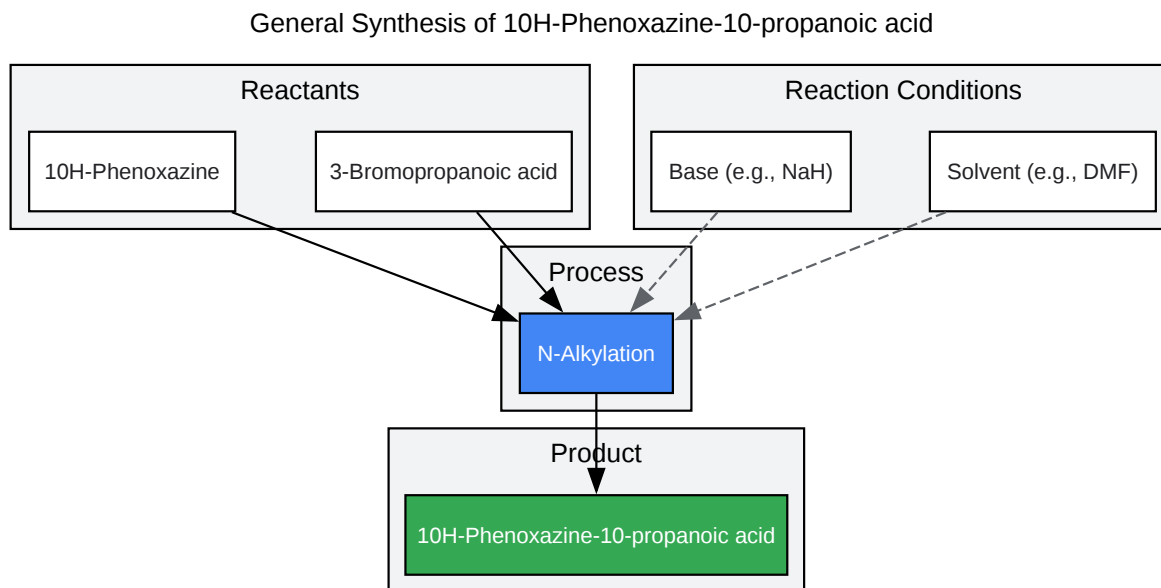
Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and choice of base and solvent, for optimal yield and purity.

## Biological Activity and Signaling Pathways

Phenoxazine derivatives have garnered significant interest in drug development due to their diverse biological activities.<sup>[2][3]</sup> Notably, certain hydrophobic phenoxazines have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.<sup>[4]</sup> This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the inhibition of Akt phosphorylation, a key step in the activation of this signaling cascade.<sup>[4]</sup> By suppressing the Akt/mTOR axis, these compounds can trigger programmed cell death in cancer cells.

Below is a diagram illustrating the general synthesis workflow for **10H-Phenoxazine-10-propanoic acid**.

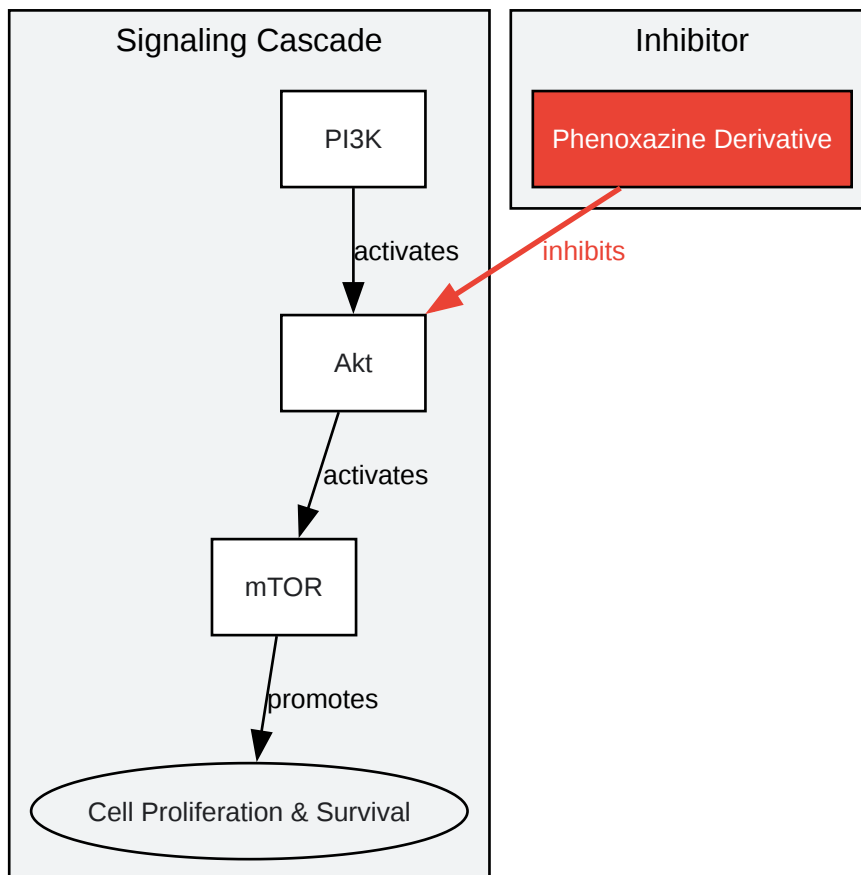


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Caption: General Synthesis Workflow

The following diagram illustrates the inhibitory effect of phenoxazine derivatives on the Akt/mTOR signaling pathway.

## Inhibition of Akt/mTOR Pathway by Phenoxazine Derivatives

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Caption: Akt/mTOR Signaling Inhibition

## Applications in Cellular Imaging

Beyond their therapeutic potential, phenoxazine derivatives are also utilized as fluorescent probes for cellular imaging.<sup>[5]</sup> Their intrinsic fluorescence and ability to be functionalized allow for the development of probes that can target specific cellular compartments or report on the local microenvironment.

## Experimental Protocol: General Cellular Imaging with a Phenoxazine-based Probe

This protocol provides a general workflow for staining and imaging live cells using a phenoxazine-based fluorescent probe.

Materials:

- Live cells cultured on coverslips or in imaging dishes
- Phenoxazine-based fluorescent probe
- Phosphate-buffered saline (PBS)
- Culture medium
- Fluorescence microscope

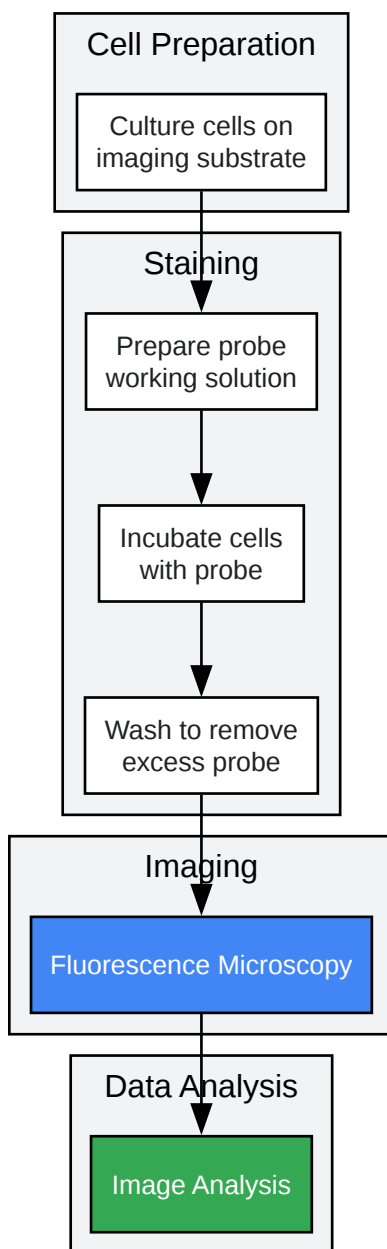
Procedure:

- Grow cells to the desired confluency on a suitable imaging substrate.
- Prepare a stock solution of the phenoxazine-based probe in an appropriate solvent (e.g., DMSO).
- Dilute the stock solution to the final working concentration in pre-warmed culture medium.
- Remove the culture medium from the cells and wash once with PBS.
- Add the probe-containing medium to the cells and incubate for the desired time and temperature, protected from light.
- (Optional) Remove the loading solution and wash the cells with PBS to remove excess probe.
- Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
- Image the cells using a fluorescence microscope with the appropriate filter sets for the excitation and emission wavelengths of the phenoxazine probe.

Note: Optimal probe concentration, incubation time, and washing steps should be determined empirically for each cell type and specific probe.

The following diagram outlines a typical experimental workflow for cellular imaging using a phenoxazine-based fluorescent probe.

#### Cellular Imaging Workflow with a Phenoxazine Probe



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Caption: Cellular Imaging Workflow

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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